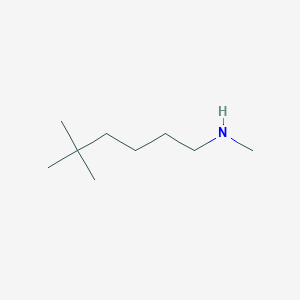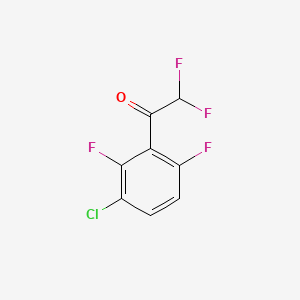
Quinoline, 2-(nitromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 2-(nitromethyl)- is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. The compound is characterized by the presence of a nitromethyl group at the second position of the quinoline ring. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 2-(nitromethyl)- can be achieved through several methods. One common approach involves the nitration of quinoline derivatives. For instance, the reaction of quinoline with nitromethane in the presence of a strong acid catalyst, such as sulfuric acid, can yield quinoline, 2-(nitromethyl)-. The reaction typically requires controlled temperature conditions to prevent over-nitration and to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of quinoline, 2-(nitromethyl)- often involves large-scale nitration processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and automated control systems to maintain optimal reaction conditions. The use of environmentally friendly catalysts and solvents is also a key consideration in industrial production to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-(nitromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitroquinoline derivatives.
Reduction: The nitromethyl group can be reduced to an aminomethyl group, resulting in the formation of aminoquinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions
Major Products Formed
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the reagents used.
Scientific Research Applications
Quinoline, 2-(nitromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their potential use as antimalarial, antiviral, and anti-inflammatory agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of quinoline, 2-(nitromethyl)- involves its interaction with various molecular targets and pathways. The nitromethyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes, disruption of cellular membranes, and interference with DNA replication and repair processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the reactive intermediates formed .
Comparison with Similar Compounds
Quinoline, 2-(nitromethyl)- can be compared with other similar compounds, such as:
Quinoline: The parent compound, which lacks the nitromethyl group.
2-Methylquinoline: A derivative with a methyl group at the second position instead of a nitromethyl group.
2-Nitroquinoline: A derivative with a nitro group at the second position instead of a nitromethyl group.
Uniqueness
The presence of the nitromethyl group in quinoline, 2-(nitromethyl)- imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous .
Conclusion
Quinoline, 2-(nitromethyl)- is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules with diverse applications in chemistry, biology, medicine, and industry. Further research into its properties and applications is likely to yield new insights and innovations in these fields.
Properties
CAS No. |
5114-78-3 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-(nitromethyl)quinoline |
InChI |
InChI=1S/C10H8N2O2/c13-12(14)7-9-6-5-8-3-1-2-4-10(8)11-9/h1-6H,7H2 |
InChI Key |
SIQRLWJNWZCECZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline,cis](/img/structure/B13593155.png)
![4-[(3R)-3-aminopyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidine-2-carboxamide](/img/structure/B13593163.png)





![O-[2-(2-chlorophenyl)ethyl]hydroxylamine](/img/structure/B13593189.png)

![Tert-butyl pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8-carboxylate](/img/structure/B13593209.png)


